3-(3-chlorophenyl)-1-methyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(3-chlorophenyl)-1-methyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the 3-chlorophenyl and pyridin-4-yl groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-1-methyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters.
Introduction of the 3-chlorophenyl group: This step involves the substitution reaction where a suitable chlorophenyl derivative is introduced to the pyrazole ring.
Attachment of the pyridin-4-yl group: This can be done through a coupling reaction using pyridine derivatives.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-1-methyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-methyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known anti-tubercular drug with a similar pyrazole core.
N-(3-chlorophenethyl)-4-nitrobenzamide: Another compound with a chlorophenyl group, used in medicinal chemistry.
Pyrazolopyrimidines: Compounds with a fused pyrazole and pyrimidine ring, known for their pharmacological activities.
Uniqueness
3-(3-chlorophenyl)-1-methyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide is unique due to the specific combination of functional groups in its structure, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H13ClN4O |
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Molecular Weight |
312.75 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H13ClN4O/c1-21-15(16(22)19-13-5-7-18-8-6-13)10-14(20-21)11-3-2-4-12(17)9-11/h2-10H,1H3,(H,18,19,22) |
InChI Key |
KFMIAMRYJCIHSK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
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